Tetrabutylammonium borohydride

Catalog No.
S567805
CAS No.
33725-74-5
M.F
C16H40BN
M. Wt
257.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium borohydride

CAS Number

33725-74-5

Product Name

Tetrabutylammonium borohydride

Molecular Formula

C16H40BN

Molecular Weight

257.3 g/mol

InChI

InChI=1S/C16H36N.B/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;/q+1;-1

InChI Key

GMBOFJFPOCGSOI-UHFFFAOYSA-N

SMILES

[B-].CCCC[N+](CCCC)(CCCC)CCCC

Synonyms

tetrabutylammonium borohydride

Canonical SMILES

[BH4-].CCCC[N+](CCCC)(CCCC)CCCC

Organic Synthesis

  • Reduction of carbonyl compounds: TBAB is a powerful reductant for various carbonyl functional groups, including aldehydes, ketones, and esters. It can selectively reduce these groups to their corresponding alcohols under mild reaction conditions. This makes it a valuable tool for the synthesis of various organic molecules, such as pharmaceuticals, natural products, and functional materials [, ].
  • Reductive amination: TBAB can be employed in reductive amination reactions, which involve the conversion of aldehydes and ketones to amines. This reaction is crucial for the synthesis of numerous biologically active molecules, including pharmaceuticals and agrochemicals [].
  • Deoxygenation: TBAB can be used to remove oxygen atoms from various organic molecules. This is particularly useful for the deoxygenation of epoxides and alcohols, leading to the formation of alkenes and alkanes, respectively [].

Inorganic and Materials Chemistry

  • Metal surface modification: TBAB can be used to modify the surface properties of various metals. It can act as a capping agent, preventing the aggregation of metal nanoparticles and controlling their size and morphology. This allows for the tailoring of the catalytic and physical properties of metal nanomaterials for various applications [].
  • Synthesis of metal borohydrides: TBAB can be used as a precursor for the synthesis of various metal borohydrides, which are important materials for hydrogen storage and fuel cells. The reaction between TBAB and metal halides can lead to the formation of well-defined metal borohydride compounds [].

Other Applications

  • Polymer synthesis: TBAB can be employed as a catalyst or initiator for various polymerization reactions. It can be used in the controlled radical polymerization (CRP) of various monomers, enabling the synthesis of well-defined polymers with specific properties [].
  • Analytical chemistry: TBAB finds applications in analytical chemistry, particularly in conjunction with chromatographic techniques like high-performance liquid chromatography (HPLC). It can act as an ion-pairing agent, improving the separation and detection of various analytes [].

Tetrabutylammonium borohydride is a quaternary ammonium salt with the chemical formula C16_{16}H36_{36}BN. It consists of a tetrabutylammonium cation and a borohydride anion. This compound is known for its utility as a reducing agent in organic synthesis, particularly for the selective reduction of various functional groups. Its structure allows it to dissolve well in organic solvents, making it a versatile reagent in

TBAB's reducing ability is attributed to the hydride ion (H⁻) from the borohydride anion (BH₄⁻). During a reduction reaction, the hydride ion is transferred to the carbonyl carbon (C=O) of aldehydes and ketones, or the imine/enamine carbon (C=N), forming a new C-H bond and converting the functional group to a reduced form [].

TBAB is a flammable solid and can ignite upon contact with heat or spark sources []. It is also a strong irritant and can cause skin and eye burns. When working with TBAB, it's crucial to wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

, primarily as a reducing agent. Notably, it exhibits chemoselectivity in the reduction of esters and other carbonyl-containing compounds. For instance, it can reduce esters to alcohols while leaving alkenes untouched when used in chloro solvents . Additionally, it reacts with aqueous acids to produce hydrogen gas and borane, which can be hazardous and requires careful handling .

Tetrabutylammonium borohydride can be synthesized through an exchange reaction involving tetrabutylammonium bromide and sodium borohydride. This reaction typically occurs in a solvent such as ether or isopropyl alcohol . The process yields tetrabutylammonium borohydride alongside byproducts that may require purification steps.

The primary application of tetrabutylammonium borohydride lies in organic synthesis as a reducing agent. It is particularly useful for:

  • Selective reductions: It can selectively reduce esters to alcohols without affecting other functional groups .
  • Photocleavage reactions: It has been employed in photocleavage processes involving sulfonamides under mild conditions .
  • Laboratory experiments: It serves as a model compound in educational settings to demonstrate structure-reactivity relationships during carbonyl reductions .

Interaction studies have shown that tetrabutylammonium borohydride can engage with various substrates, influencing their reactivity based on the functional groups present. For example, its interaction with nitrogen-containing heteroaromatics has been explored using electron paramagnetic resonance techniques, indicating that it can form complexes that may alter the electronic properties of these substrates .

Tetrabutylammonium borohydride belongs to a class of compounds known as borohydrides, which includes several related substances. Here are some similar compounds and their distinguishing features:

CompoundFormulaKey Characteristics
Sodium borohydrideNaBH4_4A widely used reducing agent; highly reactive with water.
Potassium borohydrideKBH4_4Similar reactivity to sodium borohydride; used in organic synthesis.
Lithium triethylborohydrideLiEt3_3BHMore selective than sodium borohydride; often used for specific reductions.
Tetraethylammonium borohydrideC12_{12}H30_{30}BNSimilar structure but with ethyl groups; may exhibit different solubility properties.

Tetrabutylammonium borohydride stands out due to its unique tetrabutyl cation, which enhances its solubility in nonpolar solvents compared to other borohydrides. This property makes it particularly useful for reactions requiring specific solvent conditions.

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 100 of 104 companies with hazard statement code(s):;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (99%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

33725-74-5

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1): ACTIVE

Dates

Modify: 2023-08-15

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